![molecular formula C17H7ClF6N4 B2524673 9-(4-氯苯基)-2,4-双(三氟甲基)[1,2,4]三唑并[4,3-a][1,8]萘啶 CAS No. 338773-24-3](/img/structure/B2524673.png)
9-(4-氯苯基)-2,4-双(三氟甲基)[1,2,4]三唑并[4,3-a][1,8]萘啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine is a useful research compound. Its molecular formula is C17H7ClF6N4 and its molecular weight is 416.71. The purity is usually 95%.
BenchChem offers high-quality 9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 研究人员合成了一系列新型三唑并[4,3-a]吡嗪衍生物,包括该化合物,并评估了它们的抗菌活性 。其中一些衍生物对革兰氏阳性金黄色葡萄球菌和革兰氏阴性大肠杆菌菌株表现出中等至良好的抗菌活性。值得注意的是,化合物 2e 表现出优异的抗菌活性,与一线药物氨苄西林相当。
抗菌活性
作用机制
Target of Action
The primary targets of 9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine interacts with its targets by inhibiting their activities . This inhibition results in the disruption of the signaling pathways that these kinases are involved in, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . The inhibition of these pathways leads to downstream effects such as the reduction of cell proliferation and angiogenesis, which are critical processes for tumor growth and metastasis .
Result of Action
The molecular and cellular effects of 9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine’s action include the inhibition of cell proliferation and angiogenesis . This is achieved through the disruption of the c-Met and VEGFR-2 signaling pathways .
生化分析
Biochemical Properties
9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as c-Met and VEGFR-2 kinases, which are critical in cellular signaling pathways . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting downstream signaling processes. Additionally, it interacts with various proteins involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .
Cellular Effects
The effects of 9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine on cellular processes are profound. It has been observed to inhibit the growth of cancer cell lines such as A549, MCF-7, and Hela by inducing cell cycle arrest in the G0/G1 phase and promoting apoptosis . The compound influences cell signaling pathways by inhibiting the expression of c-Met and VEGFR-2, which are crucial for cell survival and proliferation . Furthermore, it affects gene expression and cellular metabolism, leading to reduced cell viability and increased apoptotic activity.
Molecular Mechanism
At the molecular level, 9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their catalytic activity . This inhibition disrupts the signaling pathways mediated by these kinases, leading to altered gene expression and cellular responses. Additionally, molecular docking studies have shown that the compound forms stable complexes with these enzymes, further supporting its inhibitory mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to the compound results in sustained inhibition of cell proliferation and increased apoptotic activity, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits . These findings highlight the importance of dosage optimization in potential clinical applications.
Metabolic Pathways
9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine is involved in specific metabolic pathways, interacting with enzymes and cofactors that modulate its activity and degradation . The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolic process affects the compound’s bioavailability and efficacy, influencing its overall therapeutic potential.
Transport and Distribution
Within cells and tissues, 9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic efficacy . Additionally, the compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, ensuring its effective interaction with biomolecules .
属性
IUPAC Name |
9-(4-chlorophenyl)-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7ClF6N4/c18-9-3-1-8(2-4-9)14-27-26-13-6-5-10-11(16(19,20)21)7-12(17(22,23)24)25-15(10)28(13)14/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEQYXDRIOMZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7ClF6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
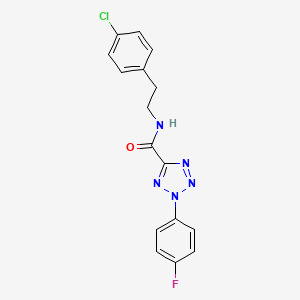
![N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2524593.png)
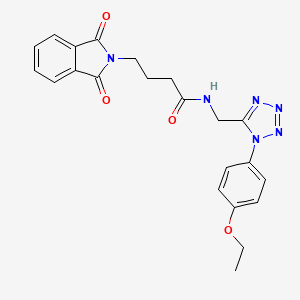

![N-{3-[1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2524599.png)
![3-(Prop-2-enoylamino)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]propanamide](/img/structure/B2524601.png)

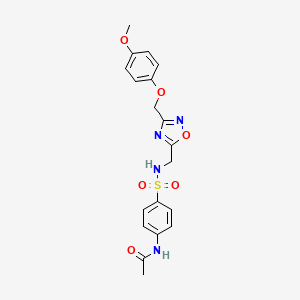
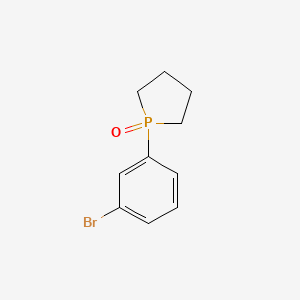
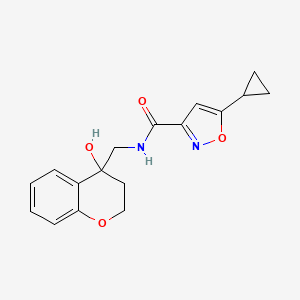
![8-Ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2524609.png)
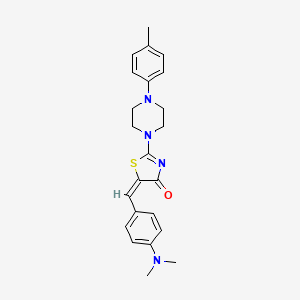

![2-[(4-Methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B2524613.png)
